4,7-Dibromo-2,3-dihydro-1H-inden-1-one
Overview
Description
4,7-Dibromo-2,3-dihydro-1H-inden-1-one is a brominated derivative of 2,3-dihydro-1H-inden-1-one. This compound is characterized by the presence of two bromine atoms at the 4 and 7 positions of the indanone ring. It is a white to yellow powder or crystalline solid and is used in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 4,7-dibromo-2,3-dihydro-1H-indene.
Oxidation Reactions: Oxidation can lead to the formation of corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of substituted indanones with various functional groups.
Reduction: Formation of 4,7-dibromo-2,3-dihydro-1H-indene.
Oxidation: Formation of quinones or other oxidized derivatives.
Scientific Research Applications
4,7-Dibromo-2,3-dihydro-1H-inden-1-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,7-Dibromo-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The compound may also undergo metabolic transformations that contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dibromo-2,3-dihydro-1H-inden-1-one
- 4-Bromo-1-indanone
- 7-Bromo-5-hydroxy-2,3-dihydro-1H-inden-1-one
- 7-Bromo-4-chloro-2,3-dihydro-1H-inden-1-one
Uniqueness
4,7-Dibromo-2,3-dihydro-1H-inden-1-one is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to different chemical and biological properties compared to other brominated indanones.
Properties
IUPAC Name |
4,7-dibromo-2,3-dihydroinden-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHPPVPABKMELS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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